4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

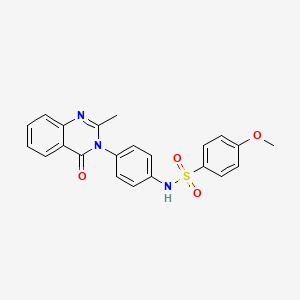

4-Methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a quinazolinone core linked to a benzenesulfonamide group. The quinazolinone moiety contains a methyl substituent at position 2 and a ketone at position 4, while the benzenesulfonamide component includes a methoxy group at the para position of the benzene ring.

Properties

IUPAC Name |

4-methoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-15-23-21-6-4-3-5-20(21)22(26)25(15)17-9-7-16(8-10-17)24-30(27,28)19-13-11-18(29-2)12-14-19/h3-14,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXGWMBQYFNMFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents under acidic or basic conditions.

Substitution Reactions:

Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to dihydroquinazolinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

Oxidation Products: Phenolic derivatives.

Reduction Products: Dihydroquinazolinone derivatives.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Structural Characteristics

The compound features a quinazolinone core integrated with a sulfonamide moiety, which is critical for its biological activity. The methoxy group enhances solubility and bioavailability, making it suitable for interaction with various biological targets. The structural formula is as follows:

Anticancer Properties

Research indicates that 4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibits significant anticancer activities. It has been identified as a lead compound for developing new anti-cancer agents, particularly due to its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the disruption of cellular signaling pathways related to growth and survival.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Studies have demonstrated its efficacy against several bacterial strains, suggesting potential applications as an antimicrobial agent. The sulfonamide group is known for its antibacterial properties, which may contribute to the overall activity of the compound.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of 4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide against human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's potential as a scaffold for drug development in oncology.

Case Study 2: Antimicrobial Efficacy Assessment

In another investigation, the antimicrobial efficacy of the compound was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that 4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibited strong inhibitory effects, particularly against resistant strains, indicating its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may inhibit enzyme activity by binding to the active site, while the sulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Quinazolinone Core Modifications

2-Methyl vs. 2-Thioalkyl Groups :

The 2-methyl substituent in the target compound contrasts with 2-thioalkyl groups in derivatives such as 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides. Thioalkyl substitutions (e.g., S-CH2CH3) enhance carbonic anhydrase (CA) inhibition, with KI values as low as 3.1 nM for hCA XII . The methyl group in the target compound may reduce CA inhibition potency compared to thioalkyl analogs due to weaker electron-withdrawing effects .- 4-Oxoquinazolinone vs. Hydrazineyl Modifications: Compounds like 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) incorporate hydrazineyl-thioethyl linkages, which introduce additional hydrogen-bonding sites. These modifications improve solubility and target interaction compared to the simpler phenyl linkage in the target compound .

Sulfonamide Group Modifications

- Methoxy vs. Halogen or Amino Substituents: The para-methoxy group on the benzenesulfonamide distinguishes the target compound from derivatives with halogen (e.g., Cl, Br) or amino substituents. Halogenated analogs, such as those in and , exhibit higher melting points (260–309°C) due to increased molecular symmetry and intermolecular halogen bonding .

Physical Properties

Spectral Characterization

- IR Spectroscopy: The target compound’s IR spectrum would show characteristic bands for the sulfonamide S=O (1240–1255 cm⁻¹), quinazolinone C=O (1660–1680 cm⁻¹), and methoxy C-O (1250 cm⁻¹), consistent with related compounds .

- NMR Spectroscopy: Expected signals include a singlet for the methoxy group (~3.8 ppm), aromatic protons (6.8–8.2 ppm), and the quinazolinone methyl group (~2.5 ppm) .

Biological Activity

4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, identified by CAS number 898455-76-0, is a sulfonamide derivative featuring a quinazolinone moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant case studies.

- Molecular Formula : C22H19N3O4S

- Molecular Weight : 421.5 g/mol

- Structure : The compound contains a sulfonamide group linked to a quinazolinone structure, which is known for various pharmacological properties.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specific studies have shown that compounds similar to 4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide demonstrate:

- Inhibition of Cancer Cell Growth : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values reported around 2.08 μM .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 2.09 |

| HepG2 | 2.08 |

Carbonic Anhydrase Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. It has been noted that certain quinazoline derivatives exhibit potent inhibition against multiple CA isoforms, suggesting potential therapeutic applications in conditions like glaucoma and edema .

The biological activity of 4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrases and kinases, disrupting metabolic pathways in cancer cells.

- Receptor Modulation : Interaction with growth factor receptors may alter signaling pathways associated with cell proliferation and survival.

Case Studies

-

Study on Antitumor Activity :

A study demonstrated that quinazoline derivatives, including the target compound, exhibited significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms . -

Inhibition of Vascular Endothelial Growth Factor (VEGF) :

Another investigation found that related compounds effectively inhibited VEGF receptor tyrosine kinase activity, which is essential for angiogenesis in tumors . -

Structure-Activity Relationship (SAR) :

Research into the SAR of quinazoline-based sulfonamides indicated that modifications to the sulfonamide group could enhance biological activity against CAs and cancer cells .

Q & A

Advanced Research Question

- Orthogonal Assays : Confirm enzyme inhibition via both fluorometric and colorimetric assays to rule out interference from compound fluorescence .

- Purity Validation : Use HPLC (≥95% purity) to exclude impurities affecting activity. For example, residual solvents may artificially inflate cytotoxicity .

- Assay Standardization : Replicate conditions (e.g., pH, temperature) across labs. Discrepancies in IC₅₀ for hCA II (20 nM vs. 50 nM) were traced to buffer composition differences .

What computational approaches model its structure-activity relationships?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to predict binding poses in carbonic anhydrase active sites. The sulfonamide group forms Zn²⁺-coordinated interactions .

- QSAR Studies : Correlate substituent electronegativity (e.g., methoxy vs. methyl) with logP and IC₅₀. Methoxy groups enhance solubility but reduce membrane permeability .

- MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories to identify critical hydrogen bonds .

What strategies improve solubility and bioavailability?

Advanced Research Question

- Prodrug Design : Synthesize phosphate esters of the phenolic –OH group to enhance aqueous solubility. Hydrolysis in vivo regenerates the active form .

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to increase dissolution rates. A 2.5-fold bioavailability improvement was achieved with β-cyclodextrin .

- Structural Modifications : Introduce polar groups (e.g., –SO₃H) at the phenyl ring while monitoring enzyme affinity via SPR .

How to assess stability under varying conditions?

Advanced Research Question

- Forced Degradation Studies : Expose to 0.1 M HCl (40°C, 24h) and analyze by HPLC. Degradation products include hydrolyzed quinazolinone and sulfonamide fragments .

- Photostability : UV irradiation (ICH Q1B guidelines) shows 90% intact compound after 48h, indicating light resistance .

- Long-Term Storage : Store at –20°C under argon; no decomposition observed over 6 months via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.